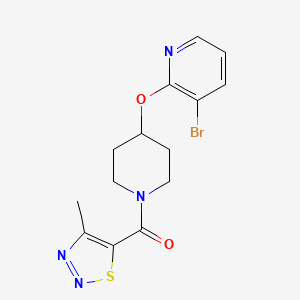

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that features a combination of heterocyclic structures, including a bromopyridine, piperidine, and thiadiazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

Formation of the Bromopyridine Intermediate: This step involves the bromination of pyridine to obtain 3-bromopyridine.

Coupling with Piperidine: The bromopyridine intermediate is then reacted with piperidine under basic conditions to form the piperidinyl bromopyridine derivative.

Introduction of the Thiadiazole Moiety: The final step involves the reaction of the piperidinyl bromopyridine derivative with a thiadiazole precursor under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Substitution Reactions at the Bromopyridine Site

The 3-bromopyridine subunit is a prime site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the pyridine ring and the labile bromine atom.

Key Reactions:

-

Suzuki-Miyaura Coupling :

3 Br Pyridine+Ar B OH 2Pd 0 3 Ar Pyridine+Byproducts

The bromine atom undergoes palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields substituted pyridine derivatives .

Example : -

Buchwald-Hartwig Amination :

Reaction with primary or secondary amines in the presence of Pd catalysts (e.g., Xantphos/Pd₂(dba)₃) replaces bromine with amine groups .

Table: Example Substitution Reactions

| Reaction Type | Reagents/Catalysts | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 3-Arylpyridine derivative | 75–85 | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | 3-Aminopyridine derivative | 60–70 |

Functionalization of the Piperidine Ring

The piperidine oxygen and nitrogen atoms participate in alkylation, acylation, and oxidation reactions, enabling further derivatization.

Key Reactions:

-

Alkylation/Acylation :

Piperidine NH+R XBasePiperidine NR

The piperidine nitrogen reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃, DMF) to form N-alkylated or N-acylated products .

Example : -

Oxidation :

The piperidine ring can be oxidized to form N-oxides using m-CPBA or H₂O₂, enhancing solubility and altering electronic properties .

Reactivity of the Thiadiazole Ring

The 1,2,3-thiadiazole ring exhibits electrophilic substitution and cycloaddition reactivity due to its electron-deficient nature.

Key Reactions:

-

Nucleophilic Substitution :

The sulfur atom in the thiadiazole ring reacts with nucleophiles (e.g., Grignard reagents) at the C5 position, leading to ring-opening or functionalization . -

1,3-Dipolar Cycloaddition :

The thiadiazole participates in cycloadditions with alkynes or nitriles to form fused heterocyclic systems .

Oxidation and Reduction Reactions

-

Oxidation of the Methanone Group :

The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions . -

Reduction of the Pyridine Ring :

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering the compound’s planarity and basicity .

Cross-Coupling Reactions Involving Multiple Sites

The compound’s modular structure allows sequential reactions. For example:

-

Suzuki coupling at the bromopyridine site.

-

Subsequent alkylation of the piperidine nitrogen.

-

Thiadiazole functionalization via nucleophilic substitution.

Case Study :

A palladium-mediated Catellani reaction (Pd/NBE system) enables simultaneous functionalization of the pyridine and piperidine subunits, yielding polysubstituted derivatives with high regioselectivity .

Stability and Reaction Optimization

Aplicaciones Científicas De Investigación

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with enzymes or receptors, while the piperidine and thiadiazole groups can modulate the compound’s overall activity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: can be compared with other compounds that feature similar structural motifs:

Piperidine Derivatives: Compounds such as piperidinyl pyridines and piperidinyl thiadiazoles share structural similarities and may exhibit comparable biological activities.

Thiadiazole Derivatives: Other thiadiazole-containing compounds may have similar applications in medicinal chemistry and materials science.

The uniqueness of This compound lies in its combination of these structural motifs, which may confer distinct properties and applications.

Actividad Biológica

The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic molecule notable for its complex structure, which integrates a piperidine ring, a bromopyridine moiety, and a thiadiazole unit. This structural diversity suggests potential pharmacological applications, particularly in medicinal chemistry. The compound's biological activity is primarily evaluated through its interactions with various biological targets, including receptors and enzymes.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through several methods, typically involving the reaction of 3-bromopyridine with piperidine derivatives under controlled conditions to optimize yield and purity. The final product is characterized by the presence of key functional groups that enhance its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antibacterial, antifungal, and anticancer properties. The unique combination of structural elements contributes to its potential efficacy against specific diseases.

Antibacterial Activity

Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. For example, studies have shown that compounds containing the thiadiazole ring can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to This compound have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of related compounds has been documented extensively. For instance, derivatives featuring piperidine and thiadiazole structures have shown inhibitory effects on cancer cell lines by targeting specific oncogenic pathways . The mechanism often involves the inhibition of Na+/K(+)-ATPase activity and modulation of Ras oncogene activity .

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies typically involve molecular docking simulations and bioassays to elucidate how This compound interacts with biological targets at the molecular level. These interactions may involve hydrogen bonding and hydrophobic interactions facilitated by the compound's unique functional groups .

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into the relative biological activities of structurally similar compounds. The following table summarizes some related compounds along with their reported activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromopyridine | Bromine-substituted pyridine | Antimicrobial properties |

| Piperidine Derivatives | Contain piperidine ring | Analgesic and anti-inflammatory |

| Thiadiazole Compounds | Thiadiazole ring | Antifungal and anticancer |

The combination of bromopyridine, piperidine, and thiadiazole in This compound may confer unique pharmacological properties not found in other similar compounds .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings. For example:

- Antibacterial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited potent antibacterial activity against Staphylococcus epidermidis, supporting their potential use as therapeutic agents .

- Anticancer Potential : Another investigation revealed that certain thiadiazole-containing compounds significantly inhibited tumor growth in vivo models by targeting specific cancer pathways .

Propiedades

IUPAC Name |

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN4O2S/c1-9-12(22-18-17-9)14(20)19-7-4-10(5-8-19)21-13-11(15)3-2-6-16-13/h2-3,6,10H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZVGLQUJCSASP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.